(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl
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Overview
Description
(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl is a chemical compound that belongs to the class of bicyclic amines. It is known for its unique structure, which includes a diazabicyclo[2.2.2]octane core. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl involves its interaction with specific molecular targets and pathways. The compound acts as a strong base and catalyst, facilitating various chemical reactions by providing an environment conducive to the reaction . Its unique structure allows it to interact with different molecules, leading to various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A similar compound with a slightly different structure but similar chemical properties.
Quinuclidine: Another bicyclic amine with comparable reactivity and applications.
Uniqueness
(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl is unique due to its specific stereochemistry and the presence of the methanamine group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H18Cl3N3 |
---|---|
Molecular Weight |
250.6 g/mol |
IUPAC Name |
[(2S)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C7H15N3.3ClH/c8-5-7-6-9-1-3-10(7)4-2-9;;;/h7H,1-6,8H2;3*1H/t7-;;;/m0.../s1 |
InChI Key |
URXGEIARVUQOLC-QTPLPEIMSA-N |
Isomeric SMILES |
C1CN2CCN1C[C@@H]2CN.Cl.Cl.Cl |
Canonical SMILES |
C1CN2CCN1CC2CN.Cl.Cl.Cl |
Origin of Product |
United States |
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